Sixteenth Spiers Memorial Lecture. Molecular ionization and molecular theory
Faraday Discussions of the Chemical Society Pub Date: DOI: 10.1039/DC9725400007
Abstract
Methods of calculating the various electronic energy states of a molecular ion are discussed. If the same molecular orbitals are used as in the ground state of the molecule then further configuration interaction is required to obtain good wavefunctions. These wavefunctions give rise to corrections to the Koopmans' theorem values of the ionization potentials; the form of these corrections is considered both for valence shell and inner shell ionization.
The role of semi-empirical and ab initio calculations of molecular wavefunctions in relation to experiment is discussed briefly and illustrated by reference to ionization potentials. Finally, the limitations of a discussion of the processes of ionization, reorganization and dissociation purely in terms of transitions between stationary states is pointed out and a simple model is presented which allows some more general concepts to be introduced.
Recommended Literature
- [1] Dynamic signatures of electronically nonadiabatic coupling in sodium hydride: a rigorous test for the symmetric quasi-classical model applied to realistic, ab initio electronic states in the adiabatic representation†
- [2] Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters†
- [3] Inorganic analysis
- [4] Direct-write liquid phase transformations with a scanning transmission electron microscope†
- [5] Recent advances in manipulation of micro- and nano-objects with magnetic fields at small scales
- [6] Immobilization of polyoxometalates in crystalline solids for highly efficient heterogeneous catalysis
- [7] Post-synthetic metalation of metal–organic frameworks
- [8] Chiral exciplex dyes showing circularly polarized luminescence: extension of the excimer chirality rule†
- [9] Sulfur substitution in a Ni(cyclam) derivative results in lower overpotential for CO2 reduction and enhanced proton reduction†
- [10] Co-template method provides hierarchical mesoporous silicas with exceptionally ultra-low refractive indices†
Journal Name:Faraday Discussions of the Chemical Society
Research Products
-
CAS no.: 4107-65-7
-
CAS no.: 121-79-9
-
CAS no.: 119-61-9
-
CAS no.: 120-74-1
-
2,6-Di-tert-butyl-4-ethylphenol
CAS no.: 4130-42-1
-
CAS no.: 3558-24-5
-
Dimethoxy(methyl)(phenyl)silane
CAS no.: 3027-21-2
-
CAS no.: 504-30-3